MFCD18317383
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with aldehyde or carboxylic acid functional groups.
- Reduced derivatives with hydrogen replacing the chloro group.
- Substituted derivatives with various functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy-methylphenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid include:
- 2-Chloro-5-(4-methoxyphenyl)-3-pyridinecarboxylic acid
- 2-Chloro-5-(2-methylphenyl)-3-pyridinecarboxylic acid
- 2-Chloro-5-(4-methoxy-2-methylphenyl)-4-pyridinecarboxylic acid .
Uniqueness
The uniqueness of 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy-methylphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(19-2)3-4-11(8)9-6-12(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWFTGAVCBSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687484 |
Source
|
Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-94-1 |
Source
|
Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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